![molecular formula C31H31N3O2 B296028 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether, also known as CPEB, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to inhibit the activity of the protein NF-κB, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to reduce the production of pro-inflammatory cytokines, leading to the suppression of the immune response. In agriculture, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to inhibit the growth of fungi and insects, leading to the protection of crops.
Avantages Et Limitations Des Expériences En Laboratoire
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research and development of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether. One direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the investigation of the potential applications of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether in other fields, such as energy storage and catalysis. Additionally, the elucidation of the mechanism of action of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether and the identification of its molecular targets could lead to the development of more specific and effective drugs for various diseases.
Méthodes De Synthèse
The synthesis of 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The intermediate compounds are prepared by the condensation of 2-amino-5-chlorobenzimidazole with 2-hydroxybenzaldehyde and the subsequent reaction with 3-bromo-4-chlorocoumarin. The final coupling reaction is carried out by reacting the intermediate compound with 2-(7-octen-1-yloxy)phenylboronic acid in the presence of a palladium catalyst.
Applications De Recherche Scientifique
2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been used as a fungicide and insecticide. In material science, 2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Formule moléculaire |
C31H31N3O2 |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
11-(2-octoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C31H31N3O2/c1-2-3-4-5-6-13-20-35-28-19-12-8-15-23(28)29-33-31-24(21-22-14-7-11-18-27(22)36-31)30-32-25-16-9-10-17-26(25)34(29)30/h7-12,14-19H,2-6,13,20-21H2,1H3 |
Clé InChI |
UBCYINGTSILZDM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
SMILES canonique |
CCCCCCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



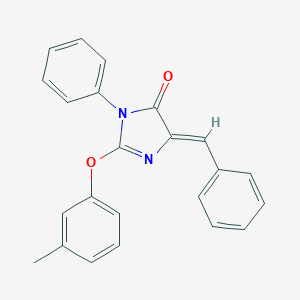
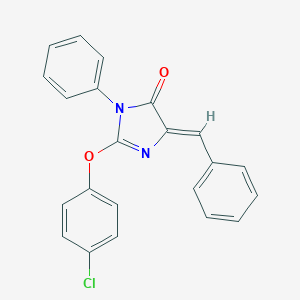
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)

![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
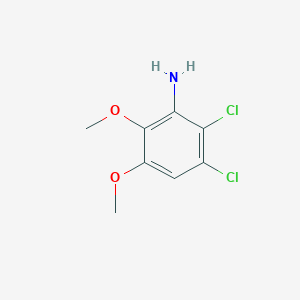
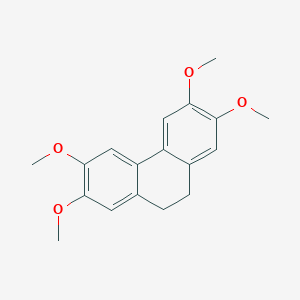
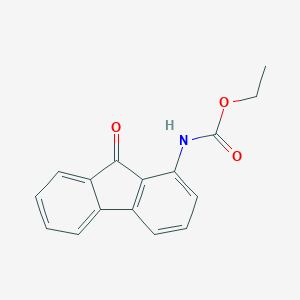
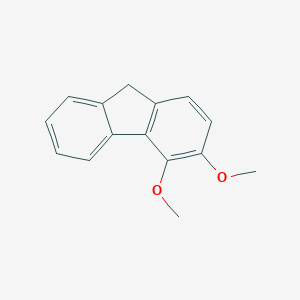
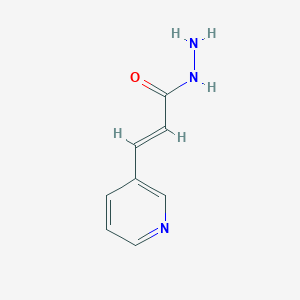
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)
![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)